Cas no 86520-96-9 (1-Ethynylisoquinoline)

1-Ethynylisoquinoline structure
1-Ethynylisoquinoline structure
Product Name:1-Ethynylisoquinoline
CAS No:86520-96-9
MF:C11H7N
MW:153.179982423782
MDL:MFCD16659652
CID:838610
PubChem ID:13081750
Update Time:2025-11-02

1-Ethynylisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-ethynyl-Isoquinoline
    • Isoquinoline, 1-ethynyl-
    • 1-Ethynylisoquinoline
    • FCH1188469
    • AB0027097
    • AX8158831
    • W8890
    • ST24027091
    • 1-Ethynylisoquinoline (ACI)
    • AKOS015998823
    • FS-3458
    • DTXSID00517608
    • 86520-96-9
    • SCHEMBL2418686
    • DB-363659
    • DS-1849
    • MFCD16659652
    • MDL: MFCD16659652
    • Inchi: 1S/C11H7N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h1,3-8H
    • InChI Key: PTRWXSTUHSTRHM-UHFFFAOYSA-N
    • SMILES: C#CC1C2C(=CC=CC=2)C=CN=1

Computed Properties

  • Exact Mass: 153.057849228g/mol
  • Monoisotopic Mass: 153.057849228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.13
  • Boiling Point: 298 ºC
  • Flash Point: 129 ºC

1-Ethynylisoquinoline Security Information

1-Ethynylisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189006396-250mg
1-Ethynylisoquinoline
86520-96-9 95%
250mg
$158.08 2023-08-31
Alichem
A189006396-1g
1-Ethynylisoquinoline
86520-96-9 95%
1g
$388.62 2023-08-31
Alichem
A189006396-5g
1-Ethynylisoquinoline
86520-96-9 95%
5g
$1187.68 2023-08-31
Fluorochem
209135-250mg
1-Ethynylisoquinoline
86520-96-9 95%
250mg
£81.00 2022-03-01
Fluorochem
209135-1g
1-Ethynylisoquinoline
86520-96-9 95%
1g
£202.00 2022-03-01
Fluorochem
209135-5g
1-Ethynylisoquinoline
86520-96-9 95%
5g
£694.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E840913-100mg
1-Ethynylisoquinoline
86520-96-9 95%
100mg
492.30 2021-05-17
Chemenu
CM128926-1g
1-ethynylisoquinoline
86520-96-9 95%
1g
$228 2021-08-05
Chemenu
CM128926-5g
1-ethynylisoquinoline
86520-96-9 95%
5g
$785 2021-08-05
Ambeed
A112540-100mg
1-Ethynylisoquinoline
86520-96-9 96%
100mg
$154.0 2025-04-16

1-Ethynylisoquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  12 h, rt
Reference
Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents
Wei, Jun; et al, Organic Letters, 2019, 21(4), 937-940

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; rt
2.1 Solvents: Tetrahydrofuran ;  12 h, rt
Reference
Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents
Wei, Jun; et al, Organic Letters, 2019, 21(4), 937-940

1-Ethynylisoquinoline Raw materials

1-Ethynylisoquinoline Preparation Products

1-Ethynylisoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86520-96-9)1-Ethynylisoquinoline
Order Number:A863147
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):315.0
Email:sales@amadischem.com

Additional information on 1-Ethynylisoquinoline

1-Ethynylisoquinoline (CAS No. 86520-96-9): A Versatile Scaffold in Modern Chemical Biology

1-Ethynylisoquinoline, identified by the chemical compound identifier CAS No. 86520-96-9, represents a structurally intriguing heterocyclic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its ethynyl substituent attached to an isoquinoline backbone, exhibits a unique combination of chemical reactivity and biological potential, making it a valuable scaffold for the development of novel therapeutic agents.

The isoquinoline core is a well-documented motif in medicinal chemistry, known for its presence in numerous bioactive natural products and pharmacologically relevant compounds. The introduction of an ethynyl group at the 1-position of the isoquinoline ring introduces additional functionalization possibilities, enabling diverse chemical transformations that can be exploited for drug design. This structural feature allows for facile coupling reactions, such as Sonogashira couplings, which are widely employed in synthetic organic chemistry to construct complex molecular architectures.

In recent years, 1-Ethynylisoquinoline has been explored as a key intermediate in the synthesis of bioactive molecules with potential applications in oncology, neurology, and anti-inflammatory therapies. Its ability to serve as a versatile building block has led to its incorporation into various drug candidates that are currently undergoing preclinical or clinical evaluation. The compound's unique electronic properties, derived from the conjugated system of the isoquinoline ring and the electron-withdrawing nature of the ethynyl group, make it an attractive candidate for modulating biological targets through precise structural modifications.

One of the most compelling aspects of 1-Ethynylisoquinoline is its utility in generating derivatives with enhanced binding affinity and selectivity towards specific biological receptors. Researchers have leveraged its scaffold to develop molecules that interact with enzymes and receptors involved in disease pathways. For instance, studies have demonstrated the potential of 1-Ethynylisoquinoline-based compounds as inhibitors of kinases and other enzymes implicated in cancer progression. The ethynyl moiety provides a handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability.

The pharmacological exploration of 1-Ethynylisoquinoline derivatives has been further augmented by advances in computational chemistry and high-throughput screening techniques. These methodologies have enabled the rapid identification of lead compounds with promising biological activity. Moreover, the compound's compatibility with modern synthetic strategies has facilitated the development of libraries of analogues for structure-activity relationship (SAR) studies. Such studies are crucial for understanding the molecular determinants of biological activity and optimizing drug candidates for clinical translation.

In addition to its applications in drug discovery, 1-Ethynylisoquinoline has found utility in materials science and nanotechnology. Its ability to form stable complexes with metal ions and other functional groups has been exploited in the design of luminescent probes and catalysts. These applications highlight the broad versatility of the compound beyond traditional pharmaceutical contexts.

The synthesis of CAS No. 86520-96-9 typically involves multi-step organic transformations that begin with readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the ethynyl substituent at the desired position. Advances in catalytic methods have streamlined these processes, improving yields and reducing environmental impact. The availability of high-purity starting materials ensures that researchers can reliably produce derivatives for downstream applications without concerns about impurities affecting experimental outcomes.

The growing interest in 1-Ethynylisoquinoline underscores its significance as a molecular scaffold in contemporary chemical biology. As research continues to uncover new biological targets and therapeutic opportunities, compounds like this are poised to play an increasingly pivotal role in addressing unmet medical needs. The integration of innovative synthetic methodologies with cutting-edge biophysical techniques will further enhance our ability to harness the potential of this versatile molecule.

In conclusion, 1-Ethynylisoquinoline (CAS No. 86520-96-9) exemplifies how structural innovation can drive advancements across multiple domains of chemical research. Its unique combination of reactivity and biological relevance makes it an indispensable tool for chemists and biologists striving to develop next-generation therapeutics. As our understanding of its properties expands, so too will its applications, reinforcing its status as a cornerstone molecule in modern chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86520-96-9)1-Ethynylisoquinoline
A863147
Purity:99%
Quantity:1g
Price ($):315.0
Email